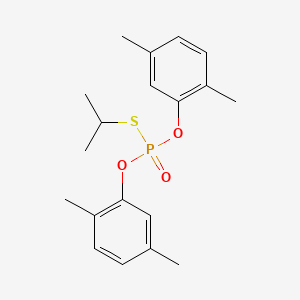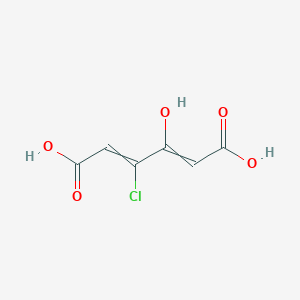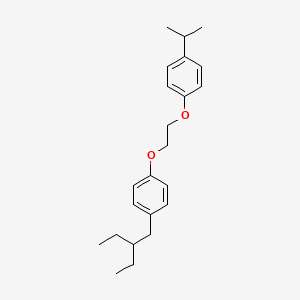![molecular formula C16H16SSi B14300282 3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane CAS No. 113688-56-5](/img/structure/B14300282.png)
3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenyl-6-thia-3-silabicyclo[310]hexane is a unique chemical compound characterized by its bicyclic structure, which includes silicon and sulfur atoms
Preparation Methods
The synthesis of 3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method includes the reaction of appropriate precursors under specific conditions to form the bicyclic structure. Industrial production methods may involve catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets and pathways. Its bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The silicon and sulfur atoms play crucial roles in these interactions, contributing to the compound’s unique reactivity .
Comparison with Similar Compounds
3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane can be compared with similar compounds such as:
3,3-Diphenyl-6-aza-3-silabicyclo[3.1.0]hexane: This compound contains a nitrogen atom instead of sulfur, leading to different reactivity and applications.
3,3-Dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane:
These comparisons highlight the uniqueness of this compound, particularly its sulfur and silicon atoms, which contribute to its distinct chemical behavior and applications.
Properties
CAS No. |
113688-56-5 |
|---|---|
Molecular Formula |
C16H16SSi |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3,3-diphenyl-6-thia-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C16H16SSi/c1-3-7-13(8-4-1)18(11-15-16(12-18)17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
ZXDJGEJNQLPSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(S2)C[Si]1(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)
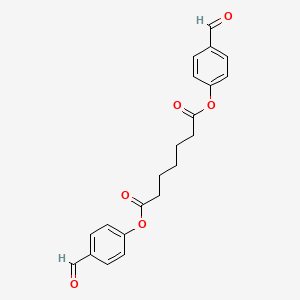
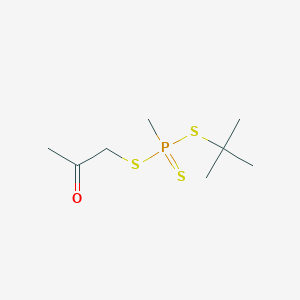

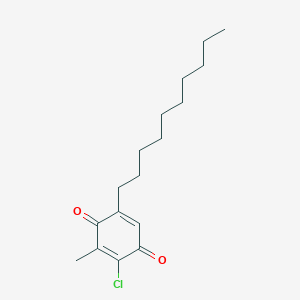
![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)
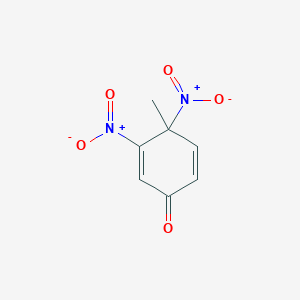
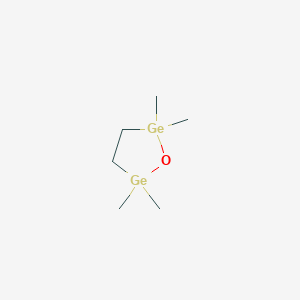

![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
